({[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}oxy)(phenyl)methanone
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Overview
Description
2-Hydroxy-1-naphthaldehyde {O}-benzoyloxime is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is derived from 2-hydroxy-1-naphthaldehyde, which is known for its use in organic synthesis and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-naphthaldehyde {O}-benzoyloxime typically involves the reaction of 2-hydroxy-1-naphthaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. The general reaction scheme can be represented as follows:
2-Hydroxy-1-naphthaldehyde+Benzoyl chloride→2-Hydroxy-1-naphthaldehyde O-benzoyloxime
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-naphthaldehyde {O}-benzoyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers, esters
Scientific Research Applications
2-Hydroxy-1-naphthaldehyde {O}-benzoyloxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-naphthaldehyde {O}-benzoyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions can play a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: The parent compound, known for its use in organic synthesis.
Benzoyloxime: A simpler oxime derivative with similar functional groups.
Uniqueness
2-Hydroxy-1-naphthaldehyde {O}-benzoyloxime is unique due to the combination of the naphthaldehyde and benzoyloxime moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications compared to its individual components.
Properties
Molecular Formula |
C18H13NO3 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino] benzoate |
InChI |
InChI=1S/C18H13NO3/c20-17-11-10-13-6-4-5-9-15(13)16(17)12-19-22-18(21)14-7-2-1-3-8-14/h1-12,20H/b19-12+ |
InChI Key |
LUGQUXXNVLVQHB-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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